molecular formula C12H9NO4 B2405250 4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid CAS No. 56537-15-6

4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid

Cat. No.: B2405250
CAS No.: 56537-15-6
M. Wt: 231.207
InChI Key: OWTKDWQYIWOMGQ-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The hydroxyimino group can be reduced to form amines.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the hydroxyimino group can produce amines.

Scientific Research Applications

4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-furoic acid: Another furan derivative with antimicrobial properties.

    5-nitrofuran-2-yl derivatives: Known for their antibacterial activity.

    Furan-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

Uniqueness

4-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid is unique due to its specific structure, which combines the furan ring with a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[5-[(E)-hydroxyiminomethyl]furan-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-12(15)9-3-1-8(2-4-9)11-6-5-10(17-11)7-13-16/h1-7,16H,(H,14,15)/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTKDWQYIWOMGQ-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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